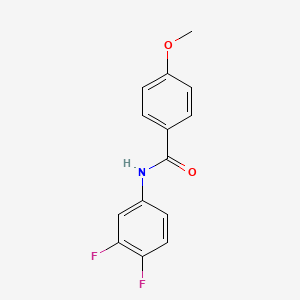

N-(3,4-difluorophenyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3,4-Difluorophenyl)-3-boronobenzamide” is a compound that has a molecular weight of 277.04 .

Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For instance, the Dimroth rearrangement is a common process in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For example, “N-(3,4-Difluorophenyl)-3-boronobenzamide” has a molecular formula of C13H10BF2NO3 .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various factors such as its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more .Scientific Research Applications

1. Inhibition of Cell Differentiation

3-Methoxybenzamide, a chemical inhibitor of ADP-ribosyl transferase, has been shown to inhibit cell differentiation in vitro. It specifically acts on lymphocytes differentiating in response to antigen, impacting the immune response in mice (Broomhead & Hudson, 1985).

2. Molecular Structure Analysis

Studies have investigated the molecular structure of similar compounds through crystallography and DFT calculations. This research is vital for understanding intermolecular interactions and the influence of such interactions on molecular geometry (Karabulut et al., 2014).

3. Chemodivergent Annulations

N-methoxybenzamides have been used in Rh(III)-catalyzed chemodivergent annulations with sulfoxonium ylides, highlighting their utility in chemical synthesis and the exploration of new reaction pathways (Xu et al., 2018).

4. Development of Antibacterial Agents

Compounds like 3-Methoxybenzamide have been explored for their potential as antibacterial agents, particularly against Staphylococcus aureus. Research focuses on improving their pharmaceutical properties for practical application (Haydon et al., 2010).

5. Structural-Affinity Relationship Studies

These compounds have been used as a basis for structural-affinity relationship studies, particularly in understanding receptor ligand interactions, which is crucial for drug development (Perrone et al., 2000).

6. Investigating the Impact on Cell Division

Research has shown that benzamide derivatives can impact cell division, specifically inhibiting the division in Bacillus subtilis and causing changes in cellular morphology (Ohashi et al., 1999).

Mechanism of Action

Target of Action

For instance, pyrimidine and triazole derivatives have shown promising pharmacological scaffolds and are the scaffolds of many essential drugs . These nitrogen-rich scaffolds are well-known heterocyclic backbones that act on different pharmacological targets and exhibit neuroprotective properties .

Mode of Action

For example, a compound named Z29077885 was found to inhibit Serine/threonine kinase 33 (STK33) enzymatic function in vitro . This suggests that N-(3,4-difluorophenyl)-4-methoxybenzamide might also interact with its targets in a similar manner.

Biochemical Pathways

Gut microbiome-derived metabolites are key factors in host–microbiome interactions .

Result of Action

For example, a compound named Z29077885 was found to have promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

properties

IUPAC Name |

N-(3,4-difluorophenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2/c1-19-11-5-2-9(3-6-11)14(18)17-10-4-7-12(15)13(16)8-10/h2-8H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFVREOXWIIBBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-4-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2408027.png)

![2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B2408030.png)

![5-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2408032.png)

![2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole](/img/structure/B2408034.png)

![2-[2-(Methylamino)acetamido]benzoic acid hydrochloride](/img/structure/B2408036.png)

![2-[[8,9-Dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2408039.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2408041.png)

![N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2408044.png)

![(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol](/img/structure/B2408046.png)

![2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2408047.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2408048.png)